molecular formula C9H10N4 B2482792 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole CAS No. 192505-33-2

5-(2-phenylethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2482792
CAS No.: 192505-33-2
M. Wt: 174.207
InChI Key: AFVBZUWBUBBTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-phenylethyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylethylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.

    Substitution: The phenylethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products:

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylethyl-tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

    5-(2-phenylethyl)-1H-tetrazole: A similar compound with a different substitution pattern.

    5-(2-phenylethyl)-1H-1,2,4-triazole: A triazole analog with similar properties.

    5-(2-phenylethyl)-1H-1,3,4-oxadiazole: An oxadiazole analog with distinct reactivity.

Uniqueness: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(2-phenylethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBZUWBUBBTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.